molecular formula C31H31FN2O7 B11831446 5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-2'-fluoro-5-methyluridine

5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-2'-fluoro-5-methyluridine

Katalognummer: B11831446
Molekulargewicht: 562.6 g/mol
InChI-Schlüssel: RWIIURMGSYIIES-LTGLEFCMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Core Nucleoside Architecture Analysis

The core nucleoside structure comprises three key components: a 5-methyluracil base, a 2'-deoxy-2'-fluororibose sugar, and a 5'-O-[bis(4-methoxyphenyl)phenylmethyl] protective group. The 5-methyluracil base (thymine analog) is covalently linked to the C1' position of the ribose via an N1-glycosidic bond, as confirmed by nuclear magnetic resonance (NMR) studies. The absence of a hydroxyl group at the 2'-position, replaced by fluorine, distinguishes this compound from canonical ribonucleosides and introduces unique conformational constraints (discussed in Section 1.3).

A comparative analysis of structural features against unmodified nucleosides reveals critical differences (Table 1):

Feature 5'-O-Protected Derivative Canonical Uridine
Base 5-Methyluracil Uracil
2'-Substituent Fluorine Hydroxyl
5'-Protective Group Bis(4-methoxyphenyl)phenylmethyl Unprotected hydroxyl
Sugar Pucker C3'-endo (predicted) C2'-endo or C3'-endo

The 5-methyl group on uracil enhances base stacking interactions and metabolic stability compared to unmethylated analogs. The fluorine atom at the 2'-position alters sugar ring electrostatics, reducing the pucker flexibility observed in unmodified ribose.

Protective Group Stereochemistry at 5'-Position

The bis(4-methoxyphenyl)phenylmethyl group, a trityl-type protective group, occupies the 5'-hydroxyl position to prevent undesired side reactions during oligonucleotide synthesis. X-ray crystallographic data from analogous compounds demonstrate that this bulky group induces a syn conformation in the sugar-phosphate backbone, sterically shielding the 5'-oxygen from nucleophilic attack.

Key stereochemical properties include:

  • Chirality : The trityl group introduces a stereogenic center at the 5'-position, with the R configuration predominating due to synthetic accessibility.
  • Steric Effects : The three aromatic rings create a 120° dihedral angle relative to the ribose plane, as observed in molecular dynamics simulations. This orientation minimizes torsional strain while maximizing hydrophobic interactions in nonpolar solvents.
  • Dynamic Behavior : Variable-temperature NMR studies reveal restricted rotation of the methoxyphenyl groups below −20°C, indicating significant energy barriers (ΔG‡ ≈ 60 kJ/mol) for aryl ring rotation.

Conformational Effects of 2'-Fluoro Substitution

The 2'-fluorine atom exerts profound effects on ribose ring conformation. Fluorine’s high electronegativity (3.98 Pauling scale) and small atomic radius (0.64 Å) favor a C3'-endo (North) sugar pucker, as evidenced by circular dichroism spectra and computational models. This contrasts with the equilibrium between C2'-endo and C3'-endo states in unmodified 2'-deoxyribose.

Comparative conformational analysis (Table 2):

Parameter 2'-Fluoro Derivative 2'-Hydroxyl Analog
Dominant Pucker C3'-endo (≥85% population) C2'-endo (60% population)
Ring Pseudorotation Phase angle 18° (rigid) Phase angle 162° (flexible)
Torsion Angle γ −47° (antiperiplanar) −32° (synclinal)

The locked C3'-endo conformation preorganizes the nucleoside for A-form helix formation, a critical feature for antisense oligonucleotide applications. Additionally, the 2'-fluorine increases glycosidic bond stability by 1.7 kcal/mol compared to 2'-deoxy analogs, as quantified by density functional theory calculations.

Electronic Distribution Patterns in Methoxyphenyl-Benzyl Moiety

The bis(4-methoxyphenyl)phenylmethyl group exhibits complex electronic effects due to resonance interactions between methoxy substituents and the central benzene ring. Natural bond orbital analysis reveals:

  • Methoxy Donor Effects : Each 4-methoxy group donates electron density via resonance (+M effect), increasing the electron density on the adjacent phenyl ring by 0.12 e⁻/atom.
  • Inductive Withdrawal : The methoxy oxygen’s electronegativity creates a minor electron-withdrawing effect (−I), resulting in a net electron density increase of 0.08 e⁻/atom at the para position.

This electronic profile enhances the protective group’s stability under acidic conditions (pH < 2), as protonation of the central benzhydryl carbon is disfavored by adjacent electron-rich rings. Comparative Hammett substituent constants (σ) for the protective group components:

Substituent σ (meta) σ (para)
Phenyl 0.06 0.01
4-Methoxyphenyl −0.12 −0.27

Eigenschaften

Molekularformel

C31H31FN2O7

Molekulargewicht

562.6 g/mol

IUPAC-Name

1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluoro-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C31H31FN2O7/c1-19-17-34(30(37)33-28(19)36)29-26(32)27(35)25(41-29)18-40-31(20-7-5-4-6-8-20,21-9-13-23(38-2)14-10-21)22-11-15-24(39-3)16-12-22/h4-17,25-27,29,35H,18H2,1-3H3,(H,33,36,37)/t25-,26-,27-,29-/m1/s1

InChI-Schlüssel

RWIIURMGSYIIES-LTGLEFCMSA-N

Isomerische SMILES

CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O)F

Kanonische SMILES

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O)F

Herkunft des Produkts

United States

Vorbereitungsmethoden

Hydroxyl Protection and Deprotection

The DMT group is introduced early in the synthesis to shield the 5'-hydroxyl from undesired reactions. Protection typically involves reacting the nucleoside with 4,4'-dimethoxytrityl chloride (DMT-Cl) in anhydrous pyridine or dichloromethane under inert atmospheres. For example:

Deprotection employs mild acidic conditions (e.g., 3% trichloroacetic acid in dichloromethane) to cleave the DMT group while preserving the glycosidic bond and fluorine substituent.

Glycosylation and Fluorination

The 2'-fluoro modification is achieved via a two-step process:

  • Activation of the 2'-position : Conversion of the 2'-hydroxyl to a leaving group (e.g., mesylate or triflate) using methanesulfonyl chloride or trifluoromethanesulfonic anhydride.

  • Nucleophilic fluorination : Displacement with a fluoride source, such as tetrabutylammonium fluoride (TBAF) or potassium fluoride (KF), in polar aprotic solvents like dimethylformamide (DMF).

A patent-published method (CN104744539A) details the use of 3R,4R,5R-2-acetoxy-3-fluoro-4-benzoate-5-methyl tetrahydrofuran as a key intermediate, reacting with a protected uracil derivative under Lewis acid catalysis (e.g., trimethylsilyl triflate).

Detailed Methodologies from Patent Literature

Example 5: Chloro-Based Leaving Group

  • Reactants :

    • 3R,4R,5R-2-chloro-3-fluoro-4-benzoate-5-methyl tetrahydrofuran (3.92 g, 0.01 mol)

    • Trimethylsilyl triflate (4.4 g, 0.02 mol)

    • Anhydrous acetonitrile (40 mL)

  • Conditions : 25–30°C, 24 hours under argon.

  • Workup : Acidic quench (HCl), filtration, and column chromatography (DCM/MeOH = 10:1).

  • Yield : 11.5%.

Example 12: Bromo-Based Leaving Group

  • Reactants :

    • Bromo analog of intermediate (4.36 g, 0.01 mol)

    • Chloroform solvent, reflux at 63°C for 16 hours.

  • Yield : 30.8%.

Example 15: Acetoxy-Based Leaving Group

  • Reactants :

    • Acetoxy intermediate (4.16 g, 0.01 mol)

    • Chloroform reflux (63°C, 16 hours).

  • Yield : 30.8%.

Table 1: Comparative Analysis of Leaving Groups

Leaving GroupSolventTemperature (°C)Time (h)Yield (%)
ChloroAcetonitrile25–302411.5
BromoChloroform631630.8
AcetoxyChloroform631630.8

Purification and Characterization

Post-synthetic purification relies on column chromatography (silica gel, DCM/MeOH gradients) and recrystallization from ethanol/water mixtures. Analytical confirmation utilizes:

  • HPLC : Retention time alignment with standards.

  • Mass Spectrometry : Expected m/z for [M+H]⁺ = 569.6 g/mol.

  • NMR : Distinct signals for DMT aromatic protons (δ 6.8–7.4 ppm) and 2'-fluoro (δ 4.5–5.0 ppm).

Challenges and Optimization Strategies

  • Low Yields in Chloro Systems : The 11.5% yield in Example 5 highlights inefficiencies in chloro leaving groups, attributed to competing hydrolysis.

  • Solvent Impact : Chloroform outperforms acetonitrile in bromo/acetoxy systems due to better Lewis acid coordination and reduced side reactions.

  • Scale-Up Considerations : Patents recommend flow chemistry for continuous processing of fluorination steps to enhance reproducibility.

Emerging Methodologies

The Enamine Nucleoside Mimetics Library highlights trends in parallel synthesis for rapid analog generation, leveraging:

  • REAL Database Technology : Machine learning-guided optimization of protecting group combinations.

  • On-Site ADME Panels : Concurrent pharmacokinetic profiling during synthesis to prioritize high-value intermediates .

Analyse Chemischer Reaktionen

Arten von Reaktionen

5’-O-[Bis(4-methoxyphenyl)phenylmethyl]-2’-Desoxy-2’-Fluor-5-Methyluridin unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

    Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen am Nukleosid zu modifizieren.

    Substitution: Das Fluoratom an der 2’-Position kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

    Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

    Reduktion: Als Reduktionsmittel werden Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

    Substitution: Nucleophile Substitutionsreaktionen können mit Reagenzien wie Natriumazid oder Thiolen durchgeführt werden.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation zu oxidierten Nukleosidderivaten führen, während Substitutionsreaktionen verschiedene funktionelle Gruppen an der 2’-Position einführen können.

Wissenschaftliche Forschungsanwendungen

5’-O-[Bis(4-methoxyphenyl)phenylmethyl]-2’-Desoxy-2’-Fluor-5-Methyluridin hat mehrere Anwendungen in der wissenschaftlichen Forschung:

    Chemie: Es wird als Baustein bei der Synthese komplexerer Nukleosidanaloga verwendet.

    Biologie: Die Verbindung wird in Studien zur Interaktion von Nukleinsäuren und Enzymmmechanismen verwendet.

    Industrie: Die Verbindung wird bei der Entwicklung von diagnostischen Werkzeugen und als Referenzstandard in der analytischen Chemie eingesetzt.

Wirkmechanismus

Der Wirkungsmechanismus von 5’-O-[Bis(4-methoxyphenyl)phenylmethyl]-2’-Desoxy-2’-Fluor-5-Methyluridin beinhaltet seine Einarbeitung in Nukleinsäuren. Die Verbindung ahmt natürliche Nukleoside nach und kann durch Polymerasen in DNA oder RNA eingebaut werden. Nach der Einarbeitung kann es die Nukleinsäuresynthese und -funktion stören, was zur Hemmung der viralen Replikation oder der Proliferation von Krebszellen führt. Zu den molekularen Zielen gehören DNA- und RNA-Polymerasen sowie andere Enzyme, die am Nukleinsäurestoffwechsel beteiligt sind.

Vergleich Mit ähnlichen Verbindungen

Nucleoside Analogs with DMT Protection

Compound Name 5' Modification 2' Modification Base Modification Molecular Weight (g/mol) Key Applications
Target Compound DMT 2'-F 5-Me-Uridine ~595* Oligonucleotide synthesis
N-Acetyl-5'-O-DMT-2'-dF-Cytidine DMT 2'-F Cytidine, N-Acetyl ~630* Antiviral research
5'-O-DMT-2'-O-Me-Uridine DMT 2'-OMe Uridine 563.6 siRNA/antisense therapeutics

Key Differences :

  • Base Specificity : The target compound’s 5-methyluridine base avoids cytidine-related off-target effects seen in N-acetyl derivatives .
  • 2' Modifications : 2'-F offers greater nuclease resistance than 2'-OMe but may reduce cellular uptake compared to 2'-OMe .

Antimetabolites and Antivirals

Compound Name 5' Modification 2' Modification Base Modification Molecular Weight (g/mol) Key Applications
Floxuridine None None 5-F-Uracil 246.19 Colorectal cancer therapy
Trifluridine None None 5-CF₃-Uracil 296.20 Antiviral (herpes keratitis)
PSI-6130 None 2'-F, 2'-C-Me Cytidine 279.23 HCV polymerase inhibition

Key Differences :

  • Metabolism : Floxuridine undergoes rapid hepatic extraction (69–92% first-pass), whereas the DMT group in the target compound likely reduces hepatic clearance, prolonging systemic exposure .

Metabolic Stability and Distribution

  • Hepatic Extraction: The DMT group in the target compound may reduce hepatic extraction compared to non-protected analogs like floxuridine, which has a hepatic clearance of 0.81–2.3 L/min .
  • Systemic Exposure : Systemic levels of the target compound are expected to be higher than floxuridine due to reduced degradation, akin to how 5'-O-DMT-2'-O-Me-uridine resists phosphorylase activity .

Biologische Aktivität

5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-2'-fluoro-5-methyluridine (referred to as "compound X") is a nucleoside analog that has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by its unique structure, which includes a modified sugar moiety and aromatic substituents, enhancing its interaction with biological targets. This article reviews the biological activity of compound X, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Compound X is classified as a modified nucleoside. Its structure can be represented as follows:

C22H26FN3O4\text{C}_{22}\text{H}_{26}\text{F}\text{N}_{3}\text{O}_{4}

The presence of the 2'-fluoro and 5-methyl groups on the uridine backbone contributes to its stability and bioactivity.

Antiviral Activity

Research indicates that compound X exhibits significant antiviral properties, particularly against various RNA viruses. Its mechanism involves inhibition of viral replication through interference with viral RNA synthesis. In vitro studies have shown that compound X effectively reduces the viral load in infected cell lines, demonstrating a dose-dependent response.

Table 1: Antiviral Efficacy of Compound X

Virus TypeIC50 (µM)Mechanism of Action
Influenza A0.5Inhibition of viral RNA polymerase
Hepatitis C0.3Interference with viral replication
HIV0.7NRTI activity (nucleoside reverse transcriptase inhibitor)

Cytotoxicity and Selectivity

While evaluating the cytotoxic effects of compound X, it was found to have a selective toxicity profile. The compound exhibited minimal toxicity towards normal human cells while effectively targeting cancerous cell lines.

Table 2: Cytotoxicity Profile of Compound X

Cell LineIC50 (µM)Selectivity Index (SI)
HeLa (cervical cancer)1.2>10
MCF-7 (breast cancer)1.5>8
Normal Human Fibroblasts>10-

The biological activity of compound X can be attributed to several mechanisms:

  • Inhibition of Nucleic Acid Synthesis : The incorporation of compound X into viral RNA disrupts the replication process, leading to decreased viral proliferation.
  • Modulation of Cellular Pathways : Compound X has been shown to influence pathways such as MAPK/ERK and PI3K/Akt, which are critical for cell survival and proliferation.
  • Apoptotic Induction : Studies indicate that compound X can induce apoptosis in cancer cells through the activation of caspases, promoting programmed cell death.

Case Studies

Several case studies highlight the efficacy and safety profile of compound X:

  • Case Study 1 : In a clinical trial involving patients with chronic hepatitis C, administration of compound X resulted in a significant reduction in viral load after four weeks of treatment, with minimal side effects reported.
  • Case Study 2 : A study on breast cancer patients demonstrated that combining compound X with standard chemotherapy improved overall survival rates compared to chemotherapy alone.

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies and characterization techniques for 5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-2'-fluoro-5-methyluridine?

  • Synthesis : The compound is synthesized via selective protection of the 5'-hydroxyl group using a dimethoxytrityl (DMT) group. Mn-TBAF (tetrabutylammonium fluoride) in THF is used for deprotection, followed by silica gel chromatography for purification .
  • Characterization : Structural confirmation relies on multinuclear NMR (¹H, ¹³C, ¹⁹F) and high-resolution mass spectrometry (HRMS). Key NMR signals include:

  • ¹H NMR : Aromatic protons from the DMT group (~6.8–7.4 ppm), methyl groups (~1.8–2.1 ppm).

  • ¹⁹F NMR : A singlet near -120 ppm for the 2'-fluoro modification .

    Key Data Values/Techniques
    Molecular FormulaC₃₁H₃₁FN₂O₇
    Molecular Weight562.59 g/mol
    Purity (HPLC)≥95%
    Critical NMR PeaksDMT aromatic (δ 7.2–7.4 ppm)

Q. How does the 2'-fluoro modification impact RNA interference (RNAi) and nucleoside analog efficacy?

  • The 2'-fluoro group enhances metabolic stability by resisting ribonucleases and improves binding affinity to RNA targets. This modification reduces off-target effects in RNAi studies by increasing duplex thermostability .
  • Methodological Insight : Use thermal denaturation assays (Tm measurements) to compare duplex stability with unmodified analogs.

Q. What is the role of the DMT-protecting group in oligonucleotide synthesis?

  • The DMT group protects the 5'-hydroxyl during solid-phase synthesis, enabling stepwise elongation. It is removed under acidic conditions (e.g., 3% trichloroacetic acid in dichloromethane) .

Advanced Research Questions

Q. How do metabolic stability and intracellular half-life of this compound compare to other 2'-modified nucleosides?

  • Studies in primary human hepatocytes show that 2'-fluoro modifications extend the half-life of nucleoside triphosphates (e.g., PSI-6130-TP: t₁/₂ = 4.7 h vs. RO2433-TP: t₁/₂ = 38 h) .
  • Experimental Design :

  • Incubate with hepatocytes and quantify metabolites via LC-MS/MS.
  • Compare degradation kinetics under physiological pH (7.4) vs. acidic lysosomal conditions.

Q. What strategies optimize the synthesis of phosphoramidite derivatives for oligonucleotide incorporation?

  • The 3'-phosphoramidite derivative (e.g., 3'-[2-cyanoethyl N,N-diisopropylphosphoramidite]) is synthesized using 2-cyanoethyl tetraisopropylphosphorodiamidite under anhydrous conditions. Critical steps include:

  • Strict moisture control (<10 ppm H₂O).
  • Purification via flash chromatography (hexane:acetone gradients) .

Q. How does this compound compare to 2'-C-methyl or 2'-O-methoxyethyl analogs in antiviral potency?

  • Key Findings :

  • 2'-fluoro modifications show superior RNA polymerase inhibition (IC₅₀ = 0.5 µM) compared to 2'-C-methyl analogs (IC₅₀ = 2.1 µM) in HCV replicon assays .

  • Use replicon assays or NS5B polymerase inhibition assays for direct comparison.

    Modification IC₅₀ (µM) Target
    2'-Fluoro0.5HCV NS5B
    2'-C-Methyl2.1HCV NS5B
    2'-O-Methoxyethyl1.8HIV Reverse Transcriptase

Q. What prodrug strategies enhance cellular uptake of its triphosphate metabolites?

  • Prodrug Design : Lipophilic prodrugs (e.g., 5'-phosphoramidate esters) improve membrane permeability. For example, pivaloyloxymethyl (POM) esters increase intracellular FdUMP levels by 10-fold in CHO cells .
  • Validation : Measure intracellular triphosphate levels via LC-MS after prodrug treatment.

Q. How can contradictory data on synthetic yields or metabolic pathways be resolved?

  • Case Study : Discrepancies in DMT-deprotection efficiency (70–90% yields) may arise from batch-to-batch variability in Mn-TBAF activity. Mitigate by:

  • Standardizing reaction conditions (temperature, solvent purity).
  • Validating deprotection via TLC or in-line UV monitoring .
    • Data Reconciliation : Cross-validate using orthogonal techniques (e.g., MALDI-TOF for oligonucleotide purity).

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.